molecular formula C7H6BCl3O3 B14028031 (2,4,6-Trichloro-3-methoxyphenyl)boronic acid

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid

Cat. No.: B14028031
M. Wt: 255.3 g/mol
InChI Key: NQLFRYVGSQDZSZ-UHFFFAOYSA-N
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Description

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C7H6BCl3O3 and a molecular weight of 255.29 g/mol . This compound is characterized by the presence of three chlorine atoms and a methoxy group attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trichloro-3-methoxyphenyl)boronic acid typically involves the reaction of 2,4,6-trichloro-3-methoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2,4,6-Trichloro-3-methoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is unique due to the presence of three chlorine atoms on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the formation of complex molecules .

Biological Activity

(2,4,6-Trichloro-3-methoxyphenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C7H6BCl3O2
  • Molecular Weight : 229.3 g/mol
  • IUPAC Name : this compound

This structure features a phenyl ring substituted with three chlorine atoms and a methoxy group, which contributes to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that boronic acids can exhibit significant anticancer activity. This compound has been studied for its ability to inhibit proteasome activity, which is crucial in regulating protein degradation pathways associated with cancer cell survival. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by disrupting the ubiquitin-proteasome system .

Antimicrobial Activity

The antimicrobial efficacy of boronic acids has been documented extensively. Studies have demonstrated that this compound exhibits antibacterial properties against specific strains of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the inhibition of bacterial enzymes that are critical for cell wall synthesis .

Case Study 1: Antitumor Activity

In a study published in Nature Communications, researchers evaluated the effects of this compound on human breast cancer cells. The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers. The study concluded that the compound could serve as a lead compound for developing novel anticancer agents .

StudyCell LineConcentrationViability Reduction (%)Apoptosis Induction
MCF-710 µM45%Yes
MDA-MB-23120 µM60%Yes

Case Study 2: Antibacterial Efficacy

A separate investigation assessed the antibacterial properties of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL. This study highlighted the potential use of this compound in treating infections caused by resistant strains of bacteria .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

Molecular Formula

C7H6BCl3O3

Molecular Weight

255.3 g/mol

IUPAC Name

(2,4,6-trichloro-3-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H6BCl3O3/c1-14-7-4(10)2-3(9)5(6(7)11)8(12)13/h2,12-13H,1H3

InChI Key

NQLFRYVGSQDZSZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1Cl)Cl)OC)Cl)(O)O

Origin of Product

United States

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